Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy-
Description
Structure and Synthesis: The compound "Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy-" features a benzoic acid backbone with a methoxy group at the 2-position and a sulfonamide substituent at the 5-position, where the sulfonamide nitrogen is bonded to a cyclopentyl group. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonamide) groups, influencing its acidity and reactivity.
Synthesis routes for similar compounds involve multi-step reactions, including sulfonation, amidation, and etherification. For instance, and describe methods for preparing sulfamoyl-substituted benzoic acid derivatives via Schotten-Baumann reactions and optimized esterification processes. The cyclopentylamino group is likely introduced through nucleophilic substitution or coupling reactions with cyclopentylamine .
The sulfonamide moiety often serves as a bioisostere for carboxylic acids, enhancing metabolic stability or binding affinity .
Properties
IUPAC Name |
5-(cyclopentylsulfamoyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-12-7-6-10(8-11(12)13(15)16)20(17,18)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMNBKGUUJHSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596392 | |
| Record name | 5-(Cyclopentylsulfamoyl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89704-53-0 | |
| Record name | 5-(Cyclopentylsulfamoyl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy- typically involves multiple steps. One common method includes the reaction of 5-amino-2-methoxybenzoic acid with cyclopentylsulfonyl chloride under basic conditions to introduce the cyclopentylamino and sulfonyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group yields a sulfide derivative .
Scientific Research Applications
Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "Benzoic acid, 5-[(cyclopentylamino)sulfonyl]-2-methoxy-" with structurally analogous compounds, focusing on substituents, molecular properties, and functional roles.
Key Observations:
Substituent Effects on Acidity :
- The target compound’s methoxy group (electron-donating) reduces acidity compared to chloro-substituted analogues (). However, the sulfonamide group (electron-withdrawing) counteracts this, yielding a pKa likely between 3–5, similar to other sulfonamides .
- Carboxylic acid bioisosteres, such as acylsulfonamides (), are critical in drug design for improved pharmacokinetics .
In contrast, the 2-methoxyethyl group in introduces polarity, enhancing solubility .
Biological Relevance :
- Cyclopentyl-containing compounds in exhibit PDE4 inhibition, suggesting the target may share similar activity. Conversely, the tert-butyl-pyrazolopyrimidine sulfonamide in likely targets kinases due to its bulky heterocycle .
Synthetic Accessibility :
- The target compound’s synthesis may face challenges in regioselective sulfonation and cyclopentylamine coupling. highlights optimized methods for methyl ester intermediates, which could be adapted .
Research Findings and Implications
- Medicinal Chemistry: Sulfonamide derivatives are prevalent in drug discovery. The cyclopentylamino group’s steric bulk may improve target selectivity, as seen in PDE4 inhibitors (), but could also increase metabolic stability risks .
- Safety Profiles : Halogenated analogues (e.g., ) often exhibit higher toxicity, whereas methoxy and hydroxy derivatives () are generally safer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
